molecular formula C12H19NO10 B1335849 Heparin disaccharide IV-H CAS No. 123228-39-7

Heparin disaccharide IV-H

Cat. No. B1335849
M. Wt: 337.28 g/mol
InChI Key: RSCSYLOUHOXZCJ-UHFFFAOYSA-N
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Description

Heparin disaccharide IV-H is a type of heparin that has been modified with an oligosaccharide chain. This modification has been shown to reduce the risk of allergic reactions and may be used for the treatment of deep vein thrombosis, pulmonary embolism, and coronary artery disease .


Synthesis Analysis

The synthesis of Heparin disaccharide IV-H involves a combination of technologies including fractionation, exhaustive digestion, solid phase extraction, and LC-MS/MS . The method exhibits high recovery (72%–110%) and good reproducibility (standard deviation of less than 5%) with a low limit of detection and quantification .


Molecular Structure Analysis

The molecular structure of Heparin disaccharide IV-H is analyzed using high-performance liquid chromatography (HPLC) coupled to ultraviolet absorbance detection . The structure is further confirmed using fast-atom-bombardment mass spectrometry and high-field 1H-NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving Heparin disaccharide IV-H are analyzed using bacterial heparin lyases, which yield constituent disaccharides through exhaustive digestion .


Physical And Chemical Properties Analysis

The physical and chemical properties of Heparin disaccharide IV-H are analyzed using a combination of technologies including fractionation, exhaustive digestion, solid phase extraction, and LC-MS/MS .

Scientific Research Applications

1. Allergy and Asthma Treatment

IVX-0142, a heparin-derived hypersulfated disaccharide, has demonstrated anti-allergic and anti-inflammatory activity in preclinical studies. It has been investigated for its effects on allergic airway responses in asthma, showing promise as a potential treatment for mild atopic asthma (Duong et al., 2008).

2. Rapid Separation of Oligosaccharides

Heparin disaccharides have been utilized in the development of magnetic thermoresponsive molecularly imprinted polymers (MIPs) for the rapid separation of oligosaccharides. This novel approach shows potential in isolating di- and tetra-saccharides of heparin, which could be adapted for other polysaccharides as well (Zhang et al., 2019).

3. Analyzing Complex Glycosaminoglycan Mixtures

Capillary Electrophoresis-Mass Spectrometry has been used for the analysis of heparin oligosaccharides, providing detailed structural and quantitative data. This technique offers an efficient way to analyze highly sulfated heparin oligosaccharides, including disaccharides, within a short time frame (Sun et al., 2016).

4. Biotechnological Drug Discovery

Heparin disaccharides are explored for their potential in designing multi-target heparin/HS-derived drugs. This approach aims at pharmacological interventions in various conditions besides coagulation and thrombosis, including neoplasia and viral infection (Rusnati et al., 2005).

5. Computational Integration for Structure Assignment

A novel computational approach integrating NMR spectroscopy and capillary electrophoresis has been developed for the structure assignment of heparin and heparan sulfate oligosaccharides. This methodology aids in the sequencing of HS GAG oligosaccharides, enhancing the understanding of their structure-function relationships (Guerrini et al., 2002).

Safety And Hazards

Heparin disaccharide IV-H may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if swallowed or absorbed through the skin .

Future Directions

The future directions of Heparin disaccharide IV-H research involve the development of more sensitive methods for disaccharide compositional analysis of HS . Additionally, the comprehensive analysis of HSGAGs compositions in human sera from female donors showed considerable variations in disaccharide patterns and compositions .

properties

IUPAC Name

2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCSYLOUHOXZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407853
Record name Heparin disaccharide IV-H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heparin disaccharide IV-H

CAS RN

123228-39-7
Record name Heparin disaccharide IV-H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MY Ahn, BJ Kim, HJ Kim, JM Jin… - BMC …, 2020 - bmccomplementmedtherapies …
… After pooling this single peak followed by heparinase II treatment, heparin disaccharide IV-H and IS standard fragments were detected in this peak using MADI-TOF mass data analysis …
MY Ahn, BJ Kim, HJ Kim, JM Jin, HJ Yoon, JS Hwang… - 2019 - preprints.org
… After pooling this single 12 peak, by heparinase II treatment, heparin disaccharide IV-H and IS standard fragments were 13 detected throughout MADI-TOF mass data program in this …
Number of citations: 0 www.preprints.org
LN Albers - 2008 - search.proquest.com
Polymeric materials containing sugar moieties have proven to be important biomaterials. Hydrophobic polymers based on methyl methacrylate as well as hydrophilic polymers based on …
Number of citations: 0 search.proquest.com

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